6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H6N2O . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one were not found, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) and the InChI key is IPMQFUGFGHJSEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.14 .Scientific Research Applications
Pharmaceutical and Antimicrobial Research
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has significant applications in pharmaceutical research. It is utilized in the development of various pharmaceuticals due to its bactericidal and antimicrobial properties. Additionally, this compound plays a role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its use as a side-chain in the production of the fourth generation Cefpirome highlights its importance in pharmaceutical synthesis. Different methods like the N-hydroxyphthaldiamide route and acrolein route are employed for its preparation, with the acrolein route showing a high yield of up to 87.4%, indicating a promising development prospect (Fu Chun, 2007).
Synthesis Techniques and Applications
Efficient synthesis techniques for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives are a major area of research. Methods like the Ugi reaction followed by base-promoted carbocyclization and microwave-assisted synthesis have been developed for rapid access to these compounds. These methods are crucial for constructing polyfunctionalized products with molecular complexity, indicating their potential in synthetic and medicinal chemistry (T. Trang et al., 2015) (Manuel A. Rentería-Gómez et al., 2018).
Structural and Vibrational Spectra Studies
The compound's structure and vibrational spectra have been explored through FT-IR and FT-Raman spectroscopy. These studies provide insights into the compound’s molecular configuration and properties, which are essential for understanding its behavior and potential applications in pharmaceuticals and other fields (Khaled Bahgat et al., 2009).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are not available, related compounds have been identified as potential targets for drug discovery research . Further studies are needed to understand the action mechanisms of these compounds and to conduct structure-activity relationship (SAR) research .
properties
IUPAC Name |
6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYSKCIZCQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730030 | |
Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
CAS RN |
40107-94-6 | |
Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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